Cas no 2172619-12-2 (4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid)

4-3-(Dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid is a specialized amino acid derivative designed for peptide synthesis and modification. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a dimethylamino moiety that enhances solubility and reactivity. The α,β-unsaturated carboxylic acid functionality allows for selective conjugation or further derivatization, making it valuable for constructing complex peptide architectures. This compound is particularly useful in medicinal chemistry and bioconjugation applications, where controlled functionalization and stability under standard SPPS conditions are critical. Its well-defined reactivity profile facilitates efficient incorporation into target molecules while minimizing side reactions.
4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid structure
2172619-12-2 structure
Product Name:4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid
CAS No:2172619-12-2
MF:C24H27N3O5
MW:437.48828625679
CID:6499339
PubChem ID:165584689
Update Time:2025-08-05

4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid
    • EN300-1535016
    • 4-[3-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid
    • 2172619-12-2
    • Inchi: 1S/C24H27N3O5/c1-27(2)14-21(23(30)25-13-7-12-22(28)29)26-24(31)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-12,20-21H,13-15H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)/b12-7-
    • InChI Key: UUUXMJXYLYHDGN-GHXNOFRVSA-N
    • SMILES: O(C(NC(C(NC/C=C\C(=O)O)=O)CN(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 437.19507097g/mol
  • Monoisotopic Mass: 437.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 108Ų

4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Pricemore >>

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Additional information on 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid

Introduction to 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid (CAS No. 2172619-12-2)

4-3-(Dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid, with the CAS number 2172619-12-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethylamino functional group, and a propanamide moiety. These structural elements contribute to its potential applications in various biological and medicinal contexts.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its stability under a variety of reaction conditions. This makes the compound particularly useful in the synthesis of peptides and peptidomimetics, which are essential in the development of therapeutic agents and diagnostic tools. The presence of the dimethylamino group imparts basic properties to the molecule, which can influence its solubility, stability, and interactions with biological targets.

The propanamide moiety in 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid adds further complexity to its structure and functionality. Propanamide derivatives are known for their ability to form hydrogen bonds, which can enhance their binding affinity to specific protein targets. This property is crucial in the design of drugs that target enzymes, receptors, or other biomolecules involved in disease pathways.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and neurodegenerative disorders. The ability of 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid to modulate kinase activity makes it a promising candidate for drug development.

In addition to its potential as a therapeutic agent, this compound has also been explored for its use in chemical biology studies. The Fmoc protecting group allows for controlled deprotection steps during synthesis, enabling researchers to study the effects of specific functional groups on biological activity. This is particularly useful in understanding the structure-function relationships of complex molecules and in optimizing their properties for therapeutic applications.

The solubility and stability of 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid have been investigated using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into the behavior of the compound under different conditions, which is crucial for optimizing its use in both research and clinical settings.

The safety profile of this compound has also been evaluated through toxicity studies. Preliminary results indicate that it exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further development. However, ongoing research is necessary to fully understand its pharmacokinetic properties and potential side effects.

In conclusion, 4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid (CAS No. 2172619-12-2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for the development of novel therapeutic agents and diagnostic tools. Continued research into this compound will likely yield further insights into its potential benefits and applications in the biomedical field.

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